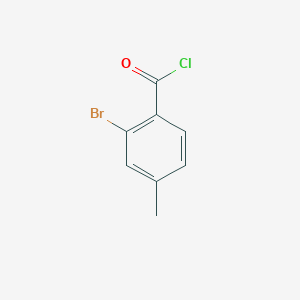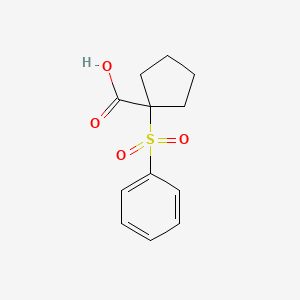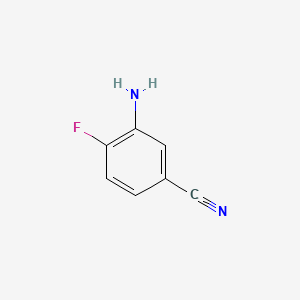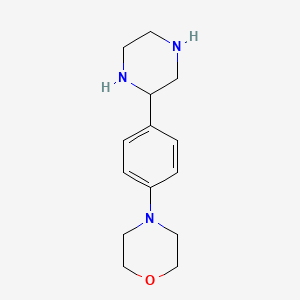
4-(4-Piperazin-2-yl-fenil)morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
De Novo Assembly of Highly Substituted Morpholines and Piperazines
The research presented in this study introduces a versatile de novo synthesis of morpholine and piperazine rings using multicomponent reaction chemistry. This method allows for further substitution at up to four positions, providing a scaffold synthesis strategy that can meet the demand for novel building blocks and nontraditional scaffolds previously inaccessible .
Synthesis of Novel Quinolone and Quinoline-2-carboxylic Acid Amides
This paper describes the synthesis of novel quinolone and quinoline-2-carboxylic acid amides that contain a 4-morpholin-4-yl-phenyl moiety. The approach allows for late-stage diversification and has yielded potent 5HT1B antagonists, with preliminary structure-activity relationship (SAR) data presented .
Synthesis and Antimicrobial Activity of Morpholinyl/Piperazinylbenzothiazines
The synthesis of structurally diverse morpholinyl/piperazinylbenzothiazines is achieved through the reaction of substituted 1,4-benzothiazines with morpholine/N-(2-hydroxyethyl)piperazine. These compounds have demonstrated significant antimicrobial activity against bacterial species such as E. coli and Bacillus cereus .
Antioxidant Properties of Piperazin-1´-yl Moiety Containing Compounds
Compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment were screened for their antioxidant profile using ABTS•+ and FRAP assays. The study found promising antioxidant potential in these compounds and discussed the structure–antioxidant properties relationships .
Molecular Structure of a Fluorophenyl Piperazinyl Morpholine Compound
The molecular structure of a compound containing a fluorophenyl piperazinyl morpholine moiety is characterized, with the morpholine ring adopting a chair conformation and the piperazine ring being puckered. The crystal structure is stabilized by C—H•••O interactions and C—H•••π interactions .
Biginelli Synthesis of Dihydropyrimidinone Derivatives
The Biginelli synthesis is utilized to create dihydropyrimidinone derivatives containing piperazine/morpholine moieties. The method is efficient and yields good results, with the three-dimensional structure of one such compound confirmed by X-ray crystallography .
Spectroscopic Characterization of a Chemotherapeutic Agent
Quantum chemical calculations were used to characterize a novel functionalized triazoline-3-thione compound with substituted piperazine and adamantyl substituents. The study provides detailed interpretations of infrared and Raman spectra and investigates the molecule's electric dipole moment, polarizability, and hyperpolarizability .
Inhibitory Activity of Isothiazolyl Morpholines and Piperazines
The synthesis of novel triaryl-substituted isothiazolyl morpholines and piperazines is described, and some of these compounds were evaluated as inhibitors of acetylcholinesterase, showing potential for therapeutic applications .
Asymmetric Synthesis of Bicyclic Azetidin-2-ones
An asymmetric synthesis method for 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones is developed, which serves as a precursor for the synthesis of enantiomerically enriched bicyclic azetidin-2-ones, including piperazine, morpholine, and 1,4-diazepane annulated beta-lactams .
Ozonation of Piperidine, Piperazine, and Morpholine
This study investigates the reaction of piperidine, piperazine, and morpholine with ozone. The compounds can be degraded with ozone, and the study provides insights into the kinetics, stoichiometry, product formation, and mechanistic considerations of these reactions .
Aplicaciones Científicas De Investigación
Desarrollo de Agentes Antimicrobianos
Este compuesto se ha explorado por su potencial para mejorar la actividad antimicrobiana de los medicamentos existentes. Por ejemplo, se ha incorporado en análogos de norfloxacina para mejorar su eficacia contra cepas bacterianas resistentes . Las moléculas híbridas apuntan a lograr un nuevo modo de unión a la ADN girasa, aumentando el efecto antibacteriano y combatiendo las bacterias resistentes a las quinolonas.
Propiedades Anti-Biofilm
Los mismos híbridos de norfloxacina mencionados anteriormente también exhiben actividades anti-biofilm . Los biofilms son capas protectoras que las bacterias forman para protegerse de los antibióticos. Al prevenir la formación de biofilms, estos compuestos pueden potencialmente tratar las infecciones de manera más efectiva y prevenir la colonización bacteriana crónica.
Investigación de la Resistencia a los Antibióticos
La investigación sobre los mecanismos de resistencia a los antibióticos ha utilizado este compuesto para comprender cómo las bacterias evaden los efectos de medicamentos como las fluoroquinolonas . Ayuda a estudiar la resistencia basada en la permeabilidad y la resistencia basada en el eflujo, proporcionando información para desarrollar antibióticos más efectivos.
Investigación del Cáncer
“4-(4-Piperazin-2-yl-fenil)morfolina” se ha investigado por sus propiedades anticancerígenas. Algunos estudios han demostrado que los derivados de este compuesto exhiben efectos moderados en líneas celulares de cáncer renal . Esto sugiere aplicaciones potenciales en el desarrollo de nuevas terapias contra el cáncer, particularmente para los cánceres relacionados con el riñón.
Estudios de Inhibición Enzimática
El compuesto se ha utilizado en estudios de acoplamiento molecular para simular su interacción con enzimas como la oxidorreductasa . Estos estudios ayudan a comprender cómo el compuesto puede inhibir las enzimas bacterianas, contribuyendo a su potencial como agente antibacteriano.
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-piperazin-2-ylphenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-13(17-7-9-18-10-8-17)4-2-12(1)14-11-15-5-6-16-14/h1-4,14-16H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAZSKWNEMNKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590137 |
Source


|
| Record name | 4-[4-(Piperazin-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864685-27-8 |
Source


|
| Record name | 4-[4-(2-Piperazinyl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864685-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Piperazin-2-yl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

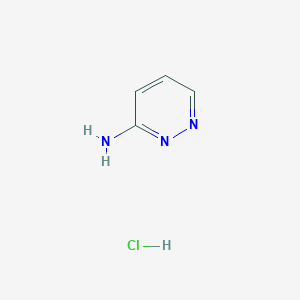
![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)
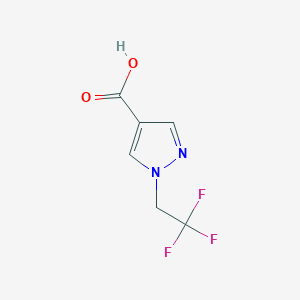
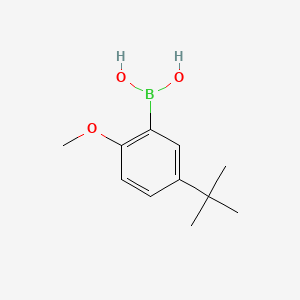
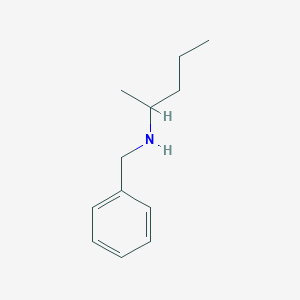
![4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285354.png)
